molecular formula C14H12N2O5S B14204574 N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide CAS No. 840529-62-6

N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide

Katalognummer: B14204574
CAS-Nummer: 840529-62-6
Molekulargewicht: 320.32 g/mol
InChI-Schlüssel: SYEXOODTDVWDAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxyphenyl group, a nitrobenzene group, and a sulfonamide group

Vorbereitungsmethoden

The synthesis of N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-nitrobenzenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Wissenschaftliche Forschungsanwendungen

N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The nitro group may also contribute to the compound’s reactivity and interaction with cellular components.

Vergleich Mit ähnlichen Verbindungen

N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:

    N-(4-Methoxybenzylidene)-4-butylaniline: This compound has a similar methoxyphenyl group but differs in the presence of a butyl group instead of a nitro group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound contains a methoxyphenyl group and an amino group, making it structurally related but functionally different.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the other compounds.

Eigenschaften

CAS-Nummer

840529-62-6

Molekularformel

C14H12N2O5S

Molekulargewicht

320.32 g/mol

IUPAC-Name

N-[(4-methoxyphenyl)methylidene]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H12N2O5S/c1-21-13-6-2-11(3-7-13)10-15-22(19,20)14-8-4-12(5-9-14)16(17)18/h2-10H,1H3

InChI-Schlüssel

SYEXOODTDVWDAQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.